molecular formula C4H5N3O B1596224 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde CAS No. 56804-98-9

5-Methyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B1596224
CAS No.: 56804-98-9
M. Wt: 111.1 g/mol
InChI Key: TXNWXXKJPZYOKA-UHFFFAOYSA-N
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Description

5-Methyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C4H5N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the reaction of 5-methyl-1H-1,2,4-triazole with an appropriate aldehyde precursor. One common method involves heating the substrate with 1,2,4-triazole in the presence of anhydrous potassium carbonate as a base . This reaction proceeds under mild conditions and yields the desired aldehyde.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be employed for large-scale production, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions are typically mild, with reactions proceeding at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include 5-Methyl-4H-1,2,4-triazole-3-carboxylic acid (from oxidation), 5-Methyl-4H-1,2,4-triazole-3-methanol (from reduction), and various substituted triazoles (from substitution reactions) .

Scientific Research Applications

5-Methyl-4H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde include:

Uniqueness

What sets this compound apart from these similar compounds is its aldehyde functional group, which imparts unique reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active molecules and industrially relevant compounds .

Properties

IUPAC Name

5-methyl-1H-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-3-5-4(2-8)7-6-3/h2H,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNWXXKJPZYOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337821
Record name 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56804-98-9
Record name 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4H-1,2,4-triazole-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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